molecular formula C13H12N2O4 B2490662 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one CAS No. 1706751-73-6

4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one

Cat. No.: B2490662
CAS No.: 1706751-73-6
M. Wt: 260.249
InChI Key: WSAYYQRFSYTJGB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is an organic compound with a complex structure that includes a benzyloxy group, a methyl group, and a nitro group attached to a pyridinone ring

Scientific Research Applications

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Future research on this compound could potentially involve studying its synthesis, properties, and potential biological activity. It could also be interesting to study how the different functional groups in its structure influence these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridinone derivative followed by the introduction of the benzyloxy and methyl groups under specific reaction conditions. The nitration step usually requires a mixture of concentrated nitric acid and sulfuric acid, while the benzyloxy and methyl groups can be introduced using benzyl chloride and methyl iodide, respectively, in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include amino derivatives, reduced pyridinone derivatives, and substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, while the methyl group can influence its overall chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a nitro group.

    4-(Benzyloxy)-1-methylpyridin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-(Benzyloxy)-1-methyl-3-nitropyridin-2(1H)-one is unique due to the presence of both a nitro group and a benzyloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-3-nitro-4-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-14-8-7-11(12(13(14)16)15(17)18)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAYYQRFSYTJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the title compound of step 1 (300 mg, 1.7 mmol) in CH3CN (15 mL) was added K2CO3 (726 mg, 5.2 mmol) at 25° C. under N2. After stirring for 30 min, benzyl bromide (450 mg, 2.6 mmol) was added, and the mixture was heated at 50° C. for 20 h. Following CH2Cl2 extractive work up, the residue was triturated with PE:EA (3:1) to give the title compound (250 mg, 54%) as a yellow solid. 1H NMR: (CDCl3, 400 MHz) δ: 7.43-7.29 (m, 6H), 6.12 (d, J=7.2 Hz, 1H), 5.27 (s, 2H), 3.57 (s, 3H). LCMS: 261.0 (M+1)+
Name
title compound
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
726 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Yield
54%

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